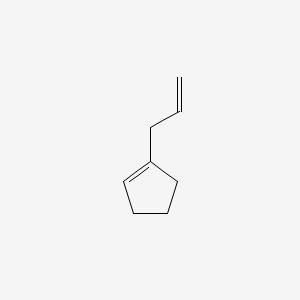
1-(2-Propenyl)cyclopentene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Propenyl)cyclopentene, also known as 1-Allylcyclopentene, is an organic compound with the molecular formula C₈H₁₂. It is a cycloalkene with an allyl group attached to the cyclopentene ring.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Propenyl)cyclopentene can be synthesized through various methods. One common approach involves the reaction of cyclopentene with allyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency .
化学反応の分析
Types of Reactions: 1-(2-Propenyl)cyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or diols.
Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon can yield cyclopentane derivatives.
Substitution: The allyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Halogenation using bromine or chlorine in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentene derivatives.
科学的研究の応用
1-(2-Propenyl)cyclopentene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cycloalkenes and allyl groups.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 1-(2-Propenyl)cyclopentene exerts its effects depends on the specific reaction or applicationThe cyclopentene ring provides a stable framework that can undergo ring-opening or rearrangement reactions under certain conditions .
類似化合物との比較
Cyclopentene: Lacks the allyl group, making it less reactive in certain types of reactions.
1-(2-Propenyl)cyclohexene: Similar structure but with a six-membered ring, leading to different reactivity and stability.
Allylcyclopentane: Saturated analog of 1-(2-Propenyl)cyclopentene, with different chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both the cyclopentene ring and the allyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts .
特性
CAS番号 |
37689-19-3 |
|---|---|
分子式 |
C8H12 |
分子量 |
108.18 g/mol |
IUPAC名 |
1-prop-2-enylcyclopentene |
InChI |
InChI=1S/C8H12/c1-2-5-8-6-3-4-7-8/h2,6H,1,3-5,7H2 |
InChIキー |
PHBGIFRCMRLXFK-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


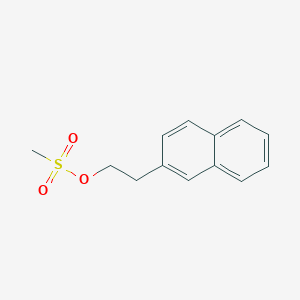
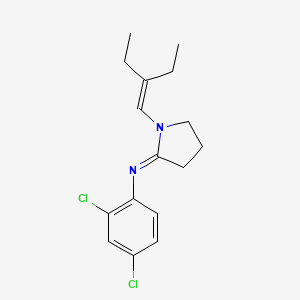
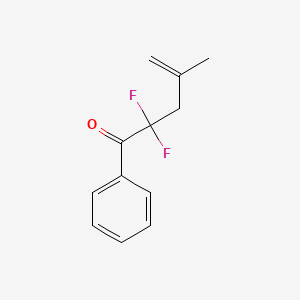
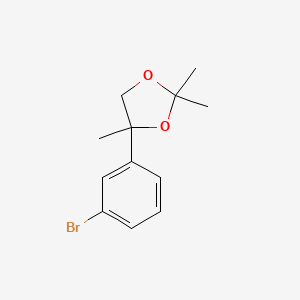
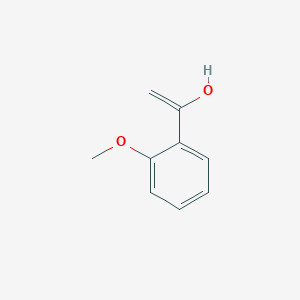
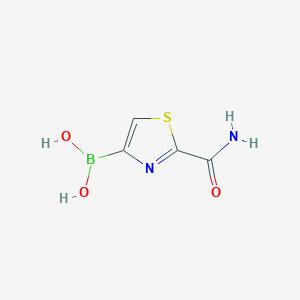
![6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13969430.png)

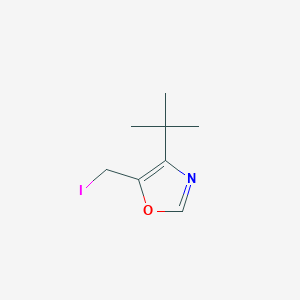
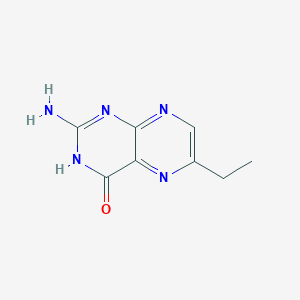
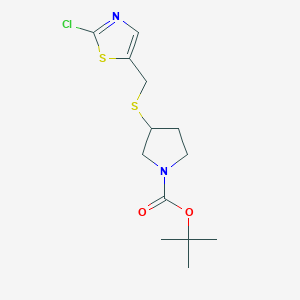
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969452.png)
![3-(1-Methylpyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13969453.png)
![2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one](/img/structure/B13969463.png)
